molecular formula C22H18N2O5 B2860539 5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine-3-carboxylic acid CAS No. 2091858-74-9

5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine-3-carboxylic acid

Cat. No.: B2860539
CAS No.: 2091858-74-9
M. Wt: 390.395
InChI Key: PAXCBNILDDPMQL-UHFFFAOYSA-N
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Description

This compound is a heterocyclic carboxylic acid featuring a fused oxazolo[4,5-c]pyridine core modified with a fluorenylmethyloxycarbonyl (Fmoc) protective group. Key characteristics include:

  • Molecular Formula: C₁₉H₁₈N₂O₅ (based on structural analysis and related analogs) .
  • CAS Number: 2091633-90-6 .
  • Role: The Fmoc group is widely used in peptide synthesis and medicinal chemistry for temporary amine protection due to its stability under basic conditions and cleavability under mild acidic conditions .

Properties

IUPAC Name

5-(9H-fluoren-9-ylmethoxycarbonyl)-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O5/c25-21(26)20-17-11-24(10-9-19(17)29-23-20)22(27)28-12-18-15-7-3-1-5-13(15)14-6-2-4-8-16(14)18/h1-8,18H,9-12H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAXCBNILDDPMQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1ON=C2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine-3-carboxylic acid (commonly referred to as Fmoc-oxazolo-pyridine) is a synthetic compound that has garnered interest in various fields of biological research. Its unique structural attributes and functional groups suggest potential applications in medicinal chemistry, particularly as a pharmacological agent.

Chemical Structure and Properties

The compound's molecular formula is C22H18N2O5C_{22}H_{18}N_{2}O_{5}, with a molecular weight of approximately 390.39 g/mol. The presence of the fluorenylmethoxycarbonyl (Fmoc) group is significant for its role in protecting functional groups during synthesis and may influence its biological interactions.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC22H18N2O5
Molecular Weight390.39 g/mol
CAS Number2091858-74-9

Antimicrobial Properties

Recent studies have indicated that compounds similar to Fmoc-oxazolo-pyridine exhibit significant antimicrobial activity. For instance, derivatives of oxazole and pyridine have been shown to inhibit bacterial growth effectively. A study by Whelan et al. (1995) explored the synthesis of tropane derivatives that demonstrated potential as 5-HT3 receptor antagonists, suggesting that oxazole-containing compounds may also exhibit similar receptor modulation capabilities.

Anticancer Activity

Research has suggested that oxazole derivatives possess anticancer properties through various mechanisms including apoptosis induction and cell cycle arrest. A study focusing on pyridine derivatives indicated their potential in targeting cancer cells by disrupting cellular signaling pathways. The ability of Fmoc-oxazolo-pyridine to modulate such pathways could be explored further in cancer therapy.

Enzyme Inhibition

Fmoc-oxazolo-pyridine may act as an enzyme inhibitor due to its structural features. The oxazole ring can participate in π-stacking interactions with aromatic amino acids in enzyme active sites. This property has been observed in other pyridine derivatives which inhibited enzymes involved in metabolic pathways.

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry reported that oxazole derivatives exhibited minimum inhibitory concentrations (MICs) against various bacterial strains, highlighting their potential as new antimicrobial agents.
  • Cancer Cell Line Studies : Research conducted on human cancer cell lines demonstrated that certain oxazole derivatives induced significant apoptosis at micromolar concentrations. This suggests that Fmoc-oxazolo-pyridine could be a candidate for further development in anticancer therapies.
  • Enzyme Interaction Studies : In vitro assays revealed that compounds with similar structures inhibited key enzymes involved in cellular metabolism, suggesting a possible mechanism of action for Fmoc-oxazolo-pyridine.

Comparison with Similar Compounds

Structural Analogs

The following table summarizes key structural analogs, emphasizing differences in protective groups, heterocyclic cores, and physicochemical properties:

Compound Name Heterocycle Core Protective Group Molecular Formula Key Properties/Applications References
Target Compound: 5-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4H,5H…pyridine-3-COOH Oxazolo[4,5-c]pyridine Fmoc C₁₉H₁₈N₂O₅ Amine protection; solid-phase synthesis
5-[(tert-Butoxy)carbonyl]-4H,5H…[1,2]oxazolo[4,5-c]pyridine-3-carboxylic acid Oxazolo[4,5-c]pyridine Boc C₁₂H₁₆N₂O₅ Acid-labile protection; MW = 268.27 g/mol
Fmoc-protected thiazolo[5,4-c]pyridine carboxylate Thiazolo[5,4-c]pyridine Fmoc C₂₁H₁₉N₃O₄S Enhanced electron density due to sulfur atom
5-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-pyrazolo[4,3-c]pyridine-3-carboxylic acid Pyrazolo[4,3-c]pyridine Fmoc C₂₀H₁₇N₃O₅ Broader π-conjugation; potential fluorescence
Key Observations:
  • Pyrazolo derivatives extend π-conjugation, which may improve fluorescence properties for imaging applications .
  • Protective Group Stability : The Fmoc group in the target compound is stable under basic conditions but cleaved by piperidine or trifluoroacetic acid (TFA), whereas the Boc group (tert-butoxycarbonyl) in the analog is removed under stronger acidic conditions (e.g., HCl in dioxane) .

Physicochemical Properties

  • Storage : The target compound and its Boc analog are stable at room temperature, whereas Fmoc-thiazolo derivatives may require refrigeration due to higher reactivity .

Q & A

Q. What safety protocols are critical when handling this compound in laboratory settings?

The compound is classified under GHS for acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory tract irritation (Category 3). Researchers must use nitrile gloves, lab coats, and safety goggles. Conduct experiments in a fume hood to avoid inhalation, and ensure immediate access to eyewash stations. Store in sealed containers away from incompatible materials like strong acids or oxidizers .

Q. What are the standard synthetic routes for preparing this compound?

The synthesis typically involves Fmoc (9-fluorenylmethoxycarbonyl) protection strategies. For example, the Fmoc group is introduced via carbodiimide-mediated coupling under inert atmospheres (e.g., nitrogen). Reaction conditions often require anhydrous solvents (e.g., DMF or DCM) and temperatures between 0–25°C. Post-synthesis, the product is purified via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. How is the compound characterized after synthesis?

Key characterization methods include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm backbone structure and Fmoc group integration.
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) to verify molecular weight (e.g., C21_{21}H22_{22}N2_2O4_4, MW 366.41).
  • HPLC : Reverse-phase HPLC with C18 columns to assess purity (>95%) .

Q. What solvents and storage conditions ensure compound stability?

The compound is stable in anhydrous DMF or DCM at –20°C. Avoid exposure to moisture, light, or temperatures >40°C, which may accelerate Fmoc deprotection or hydrolysis. Long-term storage requires argon-purged vials .

Advanced Research Questions

Q. How can coupling efficiency of the Fmoc group be optimized during solid-phase synthesis?

Low yields often arise from incomplete activation or steric hindrance. Use HOBt (hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole) as coupling additives to enhance reactivity. Double couplings (2 × 30 min) with 4–6 equivalents of Fmoc-amino acid and DIC (diisopropylcarbodiimide) improve efficiency. Monitor by Kaiser test for free amine detection .

Q. What strategies resolve contradictions in 1^11H NMR data for stereochemical assignments?

Discrepancies in splitting patterns may arise from rotameric equilibria or impurities. Use variable-temperature NMR (VT-NMR) to slow conformational exchange. For chiral centers, employ chiral derivatizing agents (e.g., Mosher’s acid) or compare with enantiomerically pure standards synthesized via asymmetric catalysis .

Q. How does the oxazolo-pyridine core influence reactivity compared to analogous heterocycles?

The oxazolo[4,5-c]pyridine scaffold exhibits enhanced rigidity and π-stacking potential versus pyrrolidine or morpholine analogs. This increases stability in acidic conditions but may reduce nucleophilic reactivity at the carboxylic acid moiety. Computational studies (DFT) can map electron density to predict sites for functionalization .

Q. What methods quantify trace impurities in batch synthesis?

Use LC-MS with a charged aerosol detector (CAD) for non-UV-active impurities. For metal contaminants (e.g., Pd from coupling reactions), ICP-MS is recommended. Limit thresholds should align with ICH Q3A guidelines (<0.1% for unidentified impurities) .

Q. How can the compound’s solubility be improved for biological assays?

Solubility in aqueous buffers is limited due to the hydrophobic Fmoc group. Strategies include:

  • Co-solvents : 10–20% DMSO or PEG-400.
  • Prodrug modification : Replace Fmoc with tert-butoxycarbonyl (Boc) for in vivo studies.
  • Micellar encapsulation : Use cyclodextrins or liposomes .

Q. What are the ecological disposal considerations for this compound?

Incinerate waste at >1000°C in EPA-approved facilities to prevent environmental release. Avoid aqueous disposal due to potential aquatic toxicity (EC50 < 1 mg/L for Daphnia magna). Document disposal per REACH regulations .

Methodological Challenges and Contradictions

Q. Why do some batches show inconsistent bioactivity despite high purity?

Batch-to-bioactivity variability may stem from residual solvents (e.g., DMF) inhibiting target proteins. Quantify solvents via GC-MS and ensure <50 ppm levels. Alternatively, conformational polymorphism (e.g., amorphous vs. crystalline forms) can alter bioavailability. Characterize solid-state forms via XRD .

Q. How to address conflicting toxicity data between in vitro and in vivo models?

Discrepancies often arise from metabolic differences. Perform in vitro hepatocyte metabolism assays (e.g., using human CYP450 isoforms) to identify toxic metabolites. Compare with in vivo plasma pharmacokinetics in rodent models .

Q. What computational tools predict regioselectivity in derivative synthesis?

Density Functional Theory (DFT) calculations (e.g., Gaussian 16) can model frontier molecular orbitals to identify nucleophilic/electrophilic sites. Machine learning platforms like Chemprop may predict reaction outcomes using training data from analogous Fmoc-protected compounds .

Q. How to validate the compound’s stability under catalytic hydrogenation conditions?

The Fmoc group is susceptible to hydrogenolysis. Test stability by exposing the compound to H2_2 (1 atm) with 10% Pd/C in MeOH. Monitor by TLC; if decomposition occurs, switch to hydrogenation-resistant groups (e.g., Alloc) for downstream modifications .

Q. What are the limitations of using this compound in peptide conjugation studies?

Steric hindrance from the oxazolo-pyridine ring may reduce coupling efficiency with bulky amino acids (e.g., tryptophan). Mitigate by spacing the reactive site with PEG linkers or using strain-promoted click chemistry (e.g., DBCO-azide) .

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